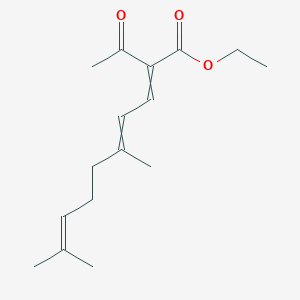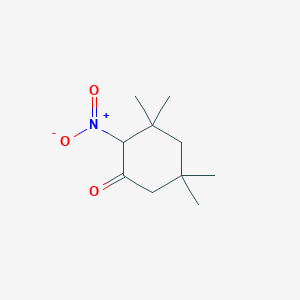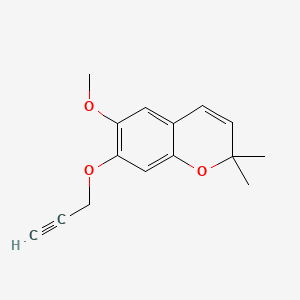
2H-1-Benzopyran, 6-methoxy-2,2-dimethyl-7-(2-propynyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran, 6-methoxy-2,2-dimethyl-7-(2-propynyloxy)- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a methoxy group at the 6th position, two methyl groups at the 2nd position, and a propynyloxy group at the 7th position, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 6-methoxy-2,2-dimethyl-7-(2-propynyloxy)- typically involves several steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group at the 6th position can be introduced via methylation using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Dimethylation at the 2nd Position:
Attachment of the Propynyloxy Group: The propynyloxy group at the 7th position can be introduced via a nucleophilic substitution reaction using propargyl bromide (C3H3Br) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran, 6-methoxy-2,2-dimethyl-7-(2-propynyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the propynyloxy group, where nucleophiles like amines or thiols can replace the propargyl group.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles at the alkyne moiety.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NaH, propargyl bromide, amines, thiols
Addition: Electrophiles (e.g., halogens), nucleophiles (e.g., Grignard reagents)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amines, thiols
Addition: Halogenated compounds, organometallic compounds
Applications De Recherche Scientifique
2H-1-Benzopyran, 6-methoxy-2,2-dimethyl-7-(2-propynyloxy)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran, 6-methoxy-2,2-dimethyl-7-(2-propynyloxy)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, NF-κB pathway, and apoptotic pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1-Benzopyran-2-one, 6-methyl-: Similar structure but lacks the methoxy and propynyloxy groups.
2H-1-Benzopyran-2-one, 7-methoxy-: Similar structure but lacks the dimethyl and propynyloxy groups.
2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-: Similar structure but lacks the propynyloxy group.
Uniqueness
2H-1-Benzopyran, 6-methoxy-2,2-dimethyl-7-(2-propynyloxy)- is unique due to the presence of the propynyloxy group at the 7th position, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
71585-45-0 |
|---|---|
Formule moléculaire |
C15H16O3 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
6-methoxy-2,2-dimethyl-7-prop-2-ynoxychromene |
InChI |
InChI=1S/C15H16O3/c1-5-8-17-14-10-12-11(9-13(14)16-4)6-7-15(2,3)18-12/h1,6-7,9-10H,8H2,2-4H3 |
Clé InChI |
WYJFKSQXAMFYCA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2=CC(=C(C=C2O1)OCC#C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


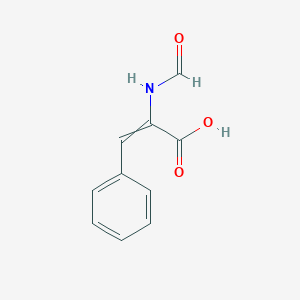

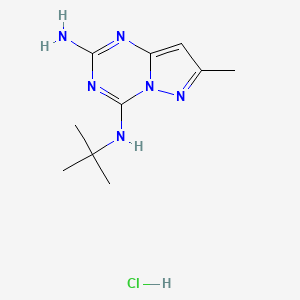
![3-[Decyl(dimethyl)silyl]propan-1-ol](/img/structure/B14458103.png)
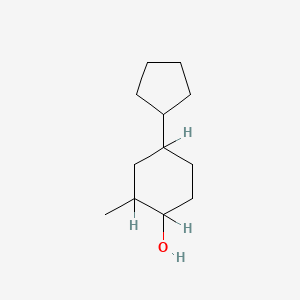
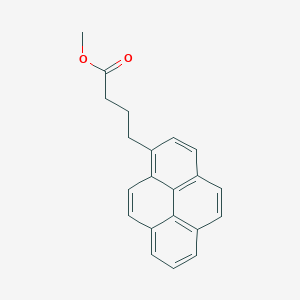
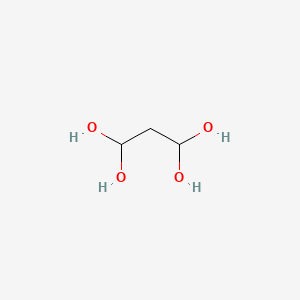
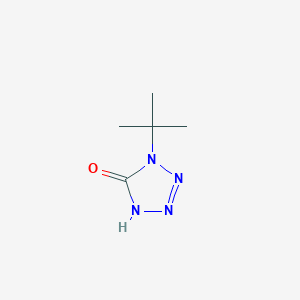
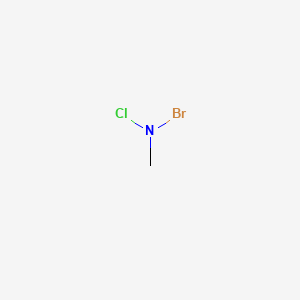
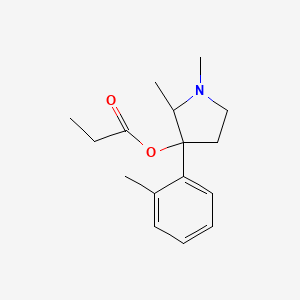
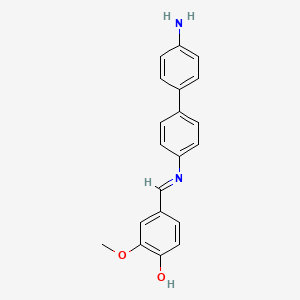
![(1r,3As,3br,5as,10as,10bs,12ar)-10a,12a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1h-cyclopenta[7,8]phenanthro[2,3-d][1,3]thiazol-8-amine](/img/structure/B14458146.png)
